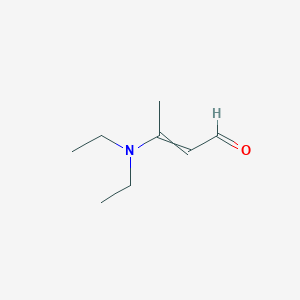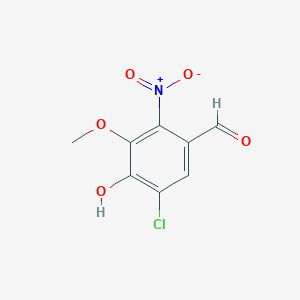![molecular formula C17H14O7 B14492134 8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one CAS No. 64766-23-0](/img/structure/B14492134.png)
8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one is a complex organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often found in various natural sources, including plants. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a dioxolo ring fused to a xanthone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyxanthone and methoxy-substituted benzaldehydes.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced xanthone derivatives.
Substitution: Functionalized xanthone derivatives with various substituents.
科学研究应用
8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions like proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
- 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
- 5,9,10-Trimethoxy-12-methylbenzo[c][1,3]dioxolo[4,5-i]phenanthridin-12-ium
Uniqueness
8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one is unique due to its specific arrangement of methoxy groups and the presence of a dioxolo ring fused to the xanthone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
64766-23-0 |
|---|---|
分子式 |
C17H14O7 |
分子量 |
330.29 g/mol |
IUPAC 名称 |
8,9,10-trimethoxy-[1,3]dioxolo[4,5-a]xanthen-11-one |
InChI |
InChI=1S/C17H14O7/c1-19-11-6-10-13(17(21-3)16(11)20-2)14(18)12-8(24-10)4-5-9-15(12)23-7-22-9/h4-6H,7H2,1-3H3 |
InChI 键 |
MSJIXMAUXAHUNP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)OC3=C(C2=O)C4=C(C=C3)OCO4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




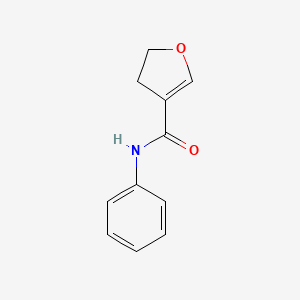
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
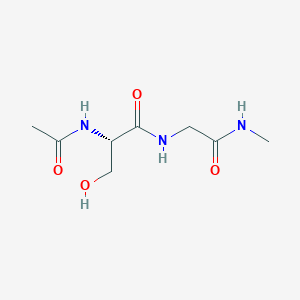
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

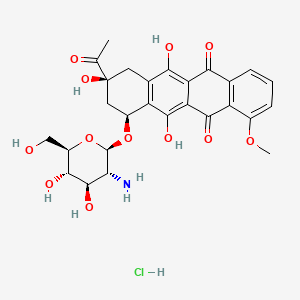
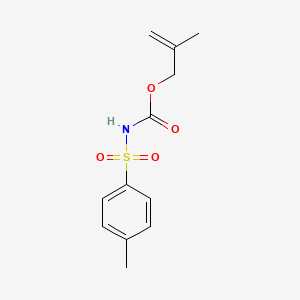
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
